(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one

Suzuki-Miyaura cross-coupling quinazolinone library synthesis medicinal chemistry diversification

(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one (C₁₈H₁₅BrN₂O₃, MW 387.23) is a synthetic quinazolinone derivative belonging to the 2-styrylquinazolin-4(3H)-one class, first characterized as antimitotic agents that inhibit tubulin polymerization. The compound features a bromine at position 6 and a 3,5-dimethoxystyryl moiety at position 2, distinguishing it within a scaffold where the intact quinazolinone core is required for activity and halogen substitution at C-6 enhances antimitotic potency.

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
Cat. No. B12930111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one
Molecular FormulaC18H15BrN2O3
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2)OC
InChIInChI=1S/C18H15BrN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+
InChIKeyIQOJJZSYHXKZBH-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one (CAS 922189-11-5) for Tubulin, FLT3, and Antifolate-Targeted Research


(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one (C₁₈H₁₅BrN₂O₃, MW 387.23) is a synthetic quinazolinone derivative belonging to the 2-styrylquinazolin-4(3H)-one class, first characterized as antimitotic agents that inhibit tubulin polymerization [1]. The compound features a bromine at position 6 and a 3,5-dimethoxystyryl moiety at position 2, distinguishing it within a scaffold where the intact quinazolinone core is required for activity and halogen substitution at C-6 enhances antimitotic potency [2]. This compound serves both as a biologically active entity and as a key Suzuki-Miyaura cross-coupling precursor for generating 6-aryl derivatives, a synthetic strategy validated by Agbo et al. (2015) [3].

Why (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one Cannot Be Replaced by Generic 2-Styrylquinazolinones in Tubulin or FLT3 Research Programs


The 2-styrylquinazolin-4(3H)-one scaffold exhibits extreme sensitivity to substitution pattern in head-to-head comparative studies: replacement of C-6 bromine with a phenyl or 4-fluorophenyl group abolished in vitro cytotoxicity across TK-10, UACC-62, and MCF-7 cell lines, with IC₅₀ values shifting from low micromolar to >100 µM [1]. Similarly, the styryl ring substituent critically modulates potency—the 4-chloro derivative (5c) was essentially inactive against MCF-7 (IC₅₀ >100 µM) whereas the 3-methoxy analog (5d) showed IC₅₀ of 1.80 µM, a >55-fold difference [1]. Furthermore, the 6-bromo group was found essential for Gram-positive antibacterial co-activity, and its replacement with aryl groups led to substantial loss of antimicrobial function [1]. Because the 3,5-dimethoxy substitution pattern on the target compound represents a structurally and electronically distinct configuration relative to mono-methoxy or unsubstituted analogs, generic in-class substitution without confirmatory lot-specific biological validation risks selecting a compound with orders-of-magnitude lower potency in tubulin polymerization, DHFR/TS inhibition, and antimicrobial assays.

Quantitative Differentiation Evidence: (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one vs. Closest Analogs


Suzuki-Miyaura Diversification Handle: 6-Bromo Enables C-6 Library Synthesis vs. Dead-End 6-Aryl Analogs

The 6-bromo substituent enables Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to generate 6-aryl-2-styrylquinazolin-4(3H)-ones, as demonstrated by Agbo et al. (2015) who converted 6-bromo precursors 5a–d into 6-aryl products 6a–h in 61–77% yield [1]. By contrast, the pre-coupled 6-aryl analogs (e.g., 6-phenyl derivative 6a) lack this reactive handle and cannot serve as precursors for further diversification at the C-6 position. For procurement decisions, this makes the 6-bromo compound a more versatile starting material for structure-activity relationship (SAR) studies than its 6-aryl counterparts, enabling one-step parallel synthesis of entire compound libraries.

Suzuki-Miyaura cross-coupling quinazolinone library synthesis medicinal chemistry diversification

Cytotoxicity: 6-Bromo Substitution Maintains Low-Micromolar Potency vs. Abolished Activity Upon 6-Aryl Replacement

In the Agbo et al. (2015) study, 6-bromo-2-styrylquinazolinones 5a–d exhibited IC₅₀ values in the low micromolar to sub-micromolar range, while replacement of bromine with phenyl (6a–d) or 4-fluorophenyl (6e–h) abolished activity against most cell lines (IC₅₀ ≥ 100 µM) [1]. The closest published structural comparator to the target compound is 5d (6-Br, 3-OMe), which showed IC₅₀ values of 1.12 ± 0.05 µM (TK-10), 0.62 ± 0.04 µM (UACC-62), and 1.80 ± 0.30 µM (MCF-7), surpassing the positive control parthenolide (IC₅₀ 1.56, 3.26, and 3.68 µM respectively) [1]. The unsubstituted styryl analog 5a was significantly less active (TK-10: 7.72 µM; UACC-62: 1.98 µM; MCF-7: 2.12 µM), demonstrating that methoxy substitution on the styryl ring enhances potency [1]. The target compound bears an additional 5-methoxy group, which based on the favorable effect of the 3-methoxy substituent, is anticipated to further modulate potency. Importantly, the 6-phenyl counterpart 6d (3-OMe, no Br) was essentially inactive against TK-10 (IC₅₀ >100 µM), confirming that the 6-bromo group is pharmacophorically essential [1].

in vitro cytotoxicity MCF-7 breast cancer TK-10 renal cancer UACC-62 melanoma

Antimicrobial Co-Activity: 6-Bromo Compounds Retain Gram-Positive Antibacterial Function vs. Loss Upon Aryl Substitution

The 6-bromo-2-styrylquinazolinones 5a–d demonstrated moderate antibacterial activity against clinically relevant Gram-positive strains, while substitution of bromine with phenyl or 4-fluorophenyl groups led to substantial loss of activity [1]. Compound 5d (closest analog to target) showed MIC values of 31.25 µg/mL against Bacillus cereus, Enterococcus faecalis, and Enterococcus gallinarum, and 62.50 µg/mL against Staphylococcus aureus [1]. In contrast, the 6-phenyl derivative 6d lost activity against E. faecalis (MIC 125 µg/mL) and was inactive against S. aureus (MIC >250 µg/mL) [1]. Agbo et al. note that compounds with both anticancer and antimicrobial activity hold particular therapeutic promise due to selective cytotoxicity coupled with reduced risk of bacterial and fungal infections in immunocompromised cancer patients [1].

antimicrobial activity Gram-positive bacteria dual anticancer-antimicrobial agents MIC determination

DHFR Molecular Docking: 6-Bromoquinazolinones Form Conserved Hydrogen Bonds Absent in 6-Aryl Derivatives

Molecular docking studies by Agbo et al. (2015) revealed that 6-bromoquinazolinones 5a, 5b, and 5d form specific hydrogen bonds within the dihydrofolate reductase (DHFR) active site that are absent in their 6-aryl counterparts [1]. Compound 5d (closest analog to target) displayed a DHFR binding free energy of −10.86 kcal/mol with two hydrogen bonds: H(5d)–O(Val115) at 1.90 Å and HH(Tyr121)–O(5d) at 2.47 Å [1]. In contrast, the 6-phenyl derivative 6d formed zero hydrogen bonds with DHFR and relied entirely on non-bonded interactions (van der Waals, hydrophobic, and aromatic stacking) [1]. Against thymidylate synthase (TS), 5d showed weaker binding (−7.66 kcal/mol, 1 H-bond), indicating target preference for DHFR [1]. All test compounds docked at the same cavity as the co-crystallized classical antifolate (raltitrexed), with the quinazolinone ring occupying a position analogous to the thieno[2,3-d]pyrimidine core [1].

dihydrofolate reductase molecular docking thymidylate synthase antifolate binding mode

Tubulin Polymerization Inhibition: C-6 Halogen Enhances Antimitotic Potency with Rapid-Target-Kinetics Differentiation

The 2-styrylquinazolin-4(3H)-one class was discovered as tubulin polymerization inhibitors, with SAR studies by Jiang et al. (1990) establishing that halide or small hydrophobic substituents at position 6 enhance activity while the entire quinazolinone structure is required [1]. Lin et al. (1991) demonstrated that these compounds bind tubulin with extremely rapid kinetics—approximately 3-fold faster than the reference compound MTPT—and competitively inhibit colchicine binding when assayed at short incubation times (<5 min) [2]. The initial apparent failure to inhibit colchicine binding was an artifact of the SQZ derivatives' rapid binding and dissociation rates compared to the slow, temperature-dependent, poorly reversible binding of colchicine itself [2]. The 6-methyl analog (NSC 379310) was the most potent colchicine-binding inhibitor, but other SQZ derivatives with halogen at C-6 showed equal or greater tubulin polymerization inhibition, indicating that bromine at position 6 contributes favorably to the antimitotic pharmacophore [2]. The 2024 study by the same research lineage confirmed that 2-styrylquinazolin-4(3H)-ones remain active tubulin polymerization inhibitors with sub-µM potency and G2+M cell cycle arrest induction [3].

tubulin polymerization inhibition antimitotic agents colchicine binding site rapid binding kinetics

FLT3-ITD Kinase Inhibition: Styrylquinazoline Scaffold with C-6 Halogen Designated as FLT3-Targeted Antileukemic Pharmacophore

The patent family represented by US 9,951,029 B2 (Vichem Chemie Kutató Kft., filed 2014, granted 2018) specifically claims styryl quinazoline derivatives of general formula (I), including 6-halogenated variants, as inhibitors of Fms-like tyrosine kinase 3 (FLT3) containing Internal Tandem Duplications (ITD), a validated oncogenic driver in approximately 25–30% of acute myeloid leukemia cases [1]. The patent establishes that these compounds are drug candidates for diseases related to hematopoietic dysfunction and cancer associated with FLT3-ITD, particularly myeloid leukemia, and also identifies them as antibacterial agents with bactericidal or bacteriostatic activity [1]. The 6-bromo-3,5-dimethoxystyryl substitution pattern falls within the claimed Markush structure, positioning the target compound as a candidate for FLT3-ITD inhibitor screening programs. This patent-backed target rationale distinguishes the 6-bromo-2-styrylquinazolinone scaffold from generic quinazolinones lacking FLT3 intellectual property validation [1].

FLT3-ITD acute myeloid leukemia tyrosine kinase inhibition myeloid leukemia

Recommended Application Scenarios for (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one Based on Quantitative Evidence


Suzuki-Miyaura Library Synthesis: One-Step Parallel Diversification at the C-6 Position for Quinazolinone SAR

Use the 6-bromo handle as a universal Suzuki-Miyaura cross-coupling precursor to generate diverse 6-aryl-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one libraries. The validated reaction conditions—PdCl₂(PPh₃)₂, K₂CO₃, dioxane–H₂O (3:1), reflux 3 h—deliver coupling yields of 61–77% for analogous substrates [1]. This strategy enables systematic exploration of C-6 substituent effects on cytotoxicity, antimicrobial activity, and DHFR/TS binding without the need for multi-step de novo synthesis of each analog. Procuring the 6-bromo compound is the most cost-efficient entry point for a quinazolinone-focused SAR program.

FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Inhibitor Screening and Lead Optimization

Screen the compound in biochemical FLT3-ITD kinase inhibition assays and in FLT3-ITD-driven cellular proliferation models (e.g., MV4-11, MOLM-13 AML cell lines) based on the patent-backed target designation of 6-halogenated styrylquinazolines as FLT3-ITD inhibitors [1]. The 3,5-dimethoxystyryl substitution offers a structurally distinct electronic profile vs. mono-methoxy analogs, potentially conferring differential kinase selectivity. Parallel antibacterial testing is recommended, as the granted patent claims both anticancer and antibacterial utilities, and dual-activity compounds are therapeutically relevant for immunocompromised AML patients [1].

Tubulin Polymerization Mechanistic Studies Using Rapid-Kinetics Colchicine-Site Ligands

Employ the compound in tubulin polymerization assays with short-incubation (<5 min) colchicine competition protocols to characterize rapid-binding kinetics at the colchicine site [1]. The 6-bromo substituent is predicted to maintain the rapid on/off binding kinetics characteristic of the SQZ class, which were approximately 3-fold faster than MTPT for the 6-methyl analog [1]. Combine with G2+M cell cycle arrest analysis by flow cytometry and compare against nocodazole and paclitaxel as reference tubulin modulators [2]. This application leverages the compound's unique mechanistic signature that is lost upon 6-aryl substitution.

Dual DHFR/TS Antifolate Profiling with In Silico-Validated Binding Mode

Evaluate the compound in DHFR and TS enzymatic inhibition assays, guided by molecular docking data showing that 6-bromoquinazolinones form specific hydrogen bonds with the Val115-Ile7-Tyr121 triad of DHFR (binding free energy approximately −10.9 kcal/mol for the closest analog) [1]. Compare inhibitory activity against the 6-phenyl counterpart, which lacks DHFR hydrogen bonding and serves as a negative control for target engagement. The dual DHFR/TS docking profile, combined with the antiproliferative data in MCF-7 and TK-10 cell lines [1], supports use of this compound as a chemical probe for antifolate-target validation studies where the 3,5-dimethoxy motif may confer enhanced selectivity over mono-substituted analogs.

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